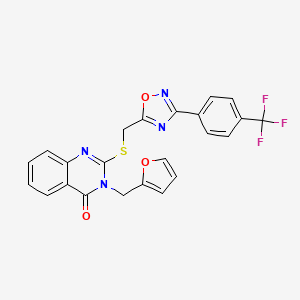
3-(furan-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(furan-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H15F3N4O3S and its molecular weight is 484.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(furan-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that incorporates multiple functional groups, including furan, trifluoromethyl, phenyl, oxadiazole, and quinazolinone rings. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C23H15F3N4O3S
- Molecular Weight: 484.45 g/mol
- IUPAC Name: 3-(furan-2-ylmethyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
The presence of the trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Antimicrobial Activity
Research on quinazolinone derivatives has shown promising antimicrobial properties. A study highlighted that certain substitutions on the phenyl ring significantly affect antibacterial activity. For instance, compounds with methoxy or methyl substituents demonstrated enhanced activity against various gram-positive bacteria . The specific compound may exhibit similar properties due to its structural components.
Anticancer Potential
Quinazolinone derivatives are known for their anticancer activities, particularly through mechanisms involving inhibition of key enzymes such as dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis and cell proliferation. Compounds designed with quinazolinone scaffolds have been evaluated for their ability to inhibit DHFR, leading to potential anticancer effects . The compound's structural elements may contribute to its efficacy in this regard.
Anti-inflammatory Effects
Some studies suggest that quinazolinone derivatives possess anti-inflammatory properties. The incorporation of various substituents can modulate these effects. For example, modifications that enhance interaction with inflammatory pathways have been documented . The specific compound's ability to mitigate inflammation remains to be explored but is a plausible area of investigation given its structure.
Structure-Activity Relationship (SAR)
A comprehensive analysis of quinazolinone derivatives has been conducted to understand their biological activities better. For instance:
- Antibacterial Activity: A series of quinazolinone derivatives were synthesized and tested against bacterial strains like Staphylococcus aureus and Bacillus cereus. Modifications at specific positions on the quinazolinone ring significantly influenced their antibacterial potency .
| Compound | Structure | Antibacterial Activity |
|---|---|---|
| Compound A | Structure A | High |
| Compound B | Structure B | Moderate |
| Compound C | Structure C | Low |
In Vitro Studies
In vitro studies have demonstrated that certain derivatives of quinazolinones exhibit significant inhibition of cancer cell lines. These studies often utilize cell viability assays to assess the effectiveness of the compounds against various cancer types .
特性
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4O3S/c24-23(25,26)15-9-7-14(8-10-15)20-28-19(33-29-20)13-34-22-27-18-6-2-1-5-17(18)21(31)30(22)12-16-4-3-11-32-16/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAQKPIWVMUFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














